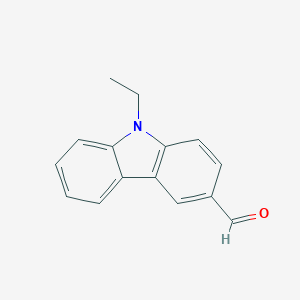

9-Ethyl-9H-carbazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXVBICNCIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226613 | |

| Record name | N-Ethylcarbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-45-8 | |

| Record name | 9-Ethyl-3-carbazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcarbazole-3-carboxaldehyde, N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7570-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylcarbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcarbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVF6H6ZPE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Ethyl-9H-carbazole-3-carbaldehyde chemical properties and CAS number 7570-45-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Ethyl-9H-carbazole-3-carbaldehyde (CAS No. 7570-45-8), a carbazole derivative with significant potential in materials science and drug development.

Core Chemical and Physical Properties

This compound is a yellow to ochre crystalline powder or granule.[1] Its core structure consists of a carbazole scaffold N-alkylated with an ethyl group and functionalized with a carbaldehyde group at the 3-position. This substitution pattern influences its electronic properties, making it a subject of interest for various applications.[2][3]

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 7570-45-8[1][4][5] |

| Molecular Formula | C₁₅H₁₃NO[1][4][5] |

| IUPAC Name | 9-ethylcarbazole-3-carbaldehyde[4] |

| SMILES | CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31[4] |

| InChI | InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3[4][5] |

| InChIKey | QGJXVBICNCIWEL-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 223.27 g/mol [1][4][5] |

| Melting Point | 85-87 °C[1][5] |

| Boiling Point | 255 °C at 15 mmHg[1] |

| Density | 1.14 g/cm³[1] |

| Appearance | Yellow to ochre crystalline powder or granules[1] |

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[2][3] |

| Space Group | P2₁/n[2][3] |

| Unit Cell Dimensions | a = 10.6523(10) Å, b = 8.2312(6) Å, c = 13.8005(12) Å, β = 104.387(1)°[2][3] |

| Volume | 1172.10(17) ų[2][3] |

| Z | 4[2][3] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a common and effective method for the formylation of 9-ethyl-9H-carbazole.[2][6][7]

Materials:

-

9-Ethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Dissolve 9-Ethyl-9H-carbazole (1.0 equivalent) in N,N-dimethylformamide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1.04 equivalents) in DMF to the cooled mixture while stirring.

-

Continue stirring the reaction mixture for 10 hours at 0 °C.

-

After the reaction is complete, pour the mixture into ice water and stir for an additional 30 minutes.

-

Extract the product from the aqueous solution with chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

Recent studies have highlighted the anti-tumor properties of this compound (ECCA). Specifically, it has been shown to reactivate the p53 tumor suppressor pathway in human melanoma cells, leading to apoptosis and senescence.[8] This makes ECCA a promising candidate for further investigation in cancer therapy.

The proposed mechanism involves the induction of p53 expression, which in turn activates its downstream targets like p21 and PUMA. This cascade ultimately results in cell cycle arrest and programmed cell death in melanoma cells.[6]

Caption: Simplified signaling pathway of ECCA-induced apoptosis in melanoma cells.

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be followed when handling this compound.[5]

| Hazard Statement | Code |

| Harmful if swallowed | H302[5] |

| Causes serious eye irritation | H319[5] |

Storage: Store in a refrigerator at 2-8°C.[1][5]

References

- 1. This compound | 7570-45-8 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-エチル-3-カルバゾールカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 9-ethyl-9H-carbazole-3-carbaldehyde (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of 9-ethyl-9H-carbazole-3-carbaldehyde

This technical guide provides a comprehensive overview of the known physical properties of this compound (ECCA), a carbazole derivative with demonstrated antitumor potential.[1] This document details its melting point and solubility, provides experimental protocols for its synthesis and property determination, and visualizes its relevant biological signaling pathway.

Physical and Chemical Properties

This compound is a solid, appearing as a yellow to ochre crystalline powder or granules.[2] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO | [3][4][5] |

| Molecular Weight | 223.27 g/mol | [3][4][6] |

| CAS Number | 7570-45-8 | [3][5] |

| Appearance | Yellow to ochre crystalline powder/granules | [2] |

| Melting Point | 85-87 °C | [3][5][6] |

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in the public literature. However, qualitative solubility can be inferred from synthesis and purification procedures. The compound is noted to be soluble in benzene and toluene.[7] Furthermore, its purification by recrystallization from ethanol indicates good solubility in hot ethanol. The synthesis protocol also suggests solubility in N,N-dimethylformamide (DMF) and chloroform.

Due to the lack of specific quantitative data, researchers are advised to determine solubility experimentally in solvents relevant to their specific application (e.g., formulation, reaction optimization, or analytical characterization). A general protocol for this determination is provided in Section 3.3.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its physical properties.

This protocol describes the formylation of 9-ethyl-9H-carbazole to yield the target compound.

-

Materials:

-

9-ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Ice

-

-

Procedure:

-

Dissolve 9-ethyl-9H-carbazole (1.0 g, 5.13 mmol) in DMF (5 mL) in a round-bottom flask under an argon atmosphere.[2]

-

Cool the stirred solution in an ice bath (0 °C / 273 K).

-

Slowly add a solution of POCl₃ (2.3 mL, 10.25 mmol) to the cooled mixture over a period of 10 minutes.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]

-

After the reaction is complete, cool the mixture and pour it into crushed ice, followed by stirring for an additional 30 minutes.

-

Extract the product from the aqueous solution using chloroform.

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

-

A standard capillary melting point method can be used.

-

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

-

Procedure:

-

Finely powder a small sample of the dried, purified compound.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point (85-87 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

This protocol outlines a method for determining the equilibrium solubility of the compound in a given solvent at a specific temperature.

-

Materials & Apparatus:

-

This compound

-

Selected analytical grade solvents

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Dilution: Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the standards and the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution to determine the solubility (e.g., in mg/mL or g/100 mL).

-

Visualization of Biological Activity

This compound (ECCA) has been shown to exert an antitumor function in human melanoma cells by reactivating the p53 tumor suppressor pathway.[1] The diagram below illustrates this proposed mechanism.

References

- 1. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 2. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic and Structural Elucidation of 9-ethyl-9H-carbazole-3-carbaldehyde: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 9-ethyl-9H-carbazole-3-carbaldehyde, a significant intermediate in the synthesis of novel luminescent and biologically active compounds.[1][2] The unique electronic and photophysical properties of the carbazole nucleus have established its derivatives as a focal point in the development of advanced materials and therapeutic agents.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the synthesis, characterization, and application of this and related carbazole derivatives.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results. | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results. | - |

Note: While specific peak assignments for ¹H and ¹³C NMR were not found in the provided search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound from SpectraBase.[5] For similar carbazole derivatives, characteristic signals are well-documented.[6][7][8]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (Ethyl) |

| ~2870, ~2770 | C-H Stretch | Aldehyde |

| ~1690 | C=O Stretch | Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic |

| ~1340 | C-N Stretch | Aromatic Amine |

| ~810 | C-H Bend | Aromatic (out-of-plane) |

Note: The FT-IR data is predicted based on the characteristic absorption frequencies of the functional groups present in the molecule.[9][10] The aldehyde group is expected to show a strong C=O stretching vibration.[9]

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent | Electronic Transition |

| ~240-400 | Not specified | Tetrahydrofuran (THF) | π-π* and n-π* |

Note: The UV-Vis spectrum of carbazole derivatives typically displays multiple absorption bands corresponding to π-π and n-π* electronic transitions within the conjugated system.[11][12] PubChem indicates the availability of UV-Vis spectra for this compound from SpectraBase.[5]*

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound.

2.1 Synthesis of this compound

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[13]

-

Procedure: 9-Ethyl-9H-carbazole (1.54 mmol) is dissolved in N,N-dimethylformamide (DMF, 10 ml).[1] The solution is cooled to 0 °C (273 K).[1] A solution of phosphorus oxychloride (POCl₃, 1.60 mmol) in DMF is then added slowly to the cooled mixture.[1] The reaction is stirred for 10 hours, after which it is poured into ice water and stirred for an additional 30 minutes.[1] The product is extracted with chloroform and dried over sodium sulfate (Na₂SO₄).[1] The crude product is purified by recrystallization from ethanol to yield the final compound.[1]

2.2 NMR Spectroscopy

-

Sample Preparation: For a typical ¹H NMR spectrum, 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] For ¹³C NMR, a more concentrated sample of 20-50 mg is generally required.[3] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3 FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin pellet.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument is utilized.[3]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[3]

2.4 UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent that does not absorb in the region of interest (e.g., dichloromethane, chloroform, or THF).[9] A stock solution of known concentration (e.g., 1 x 10⁻³ M) is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent using a volumetric flask.[9]

-

Instrumentation: A Spectroquant Pharo 300 UV-Vis Spectrophotometer or a comparable instrument is used.[4]

-

Data Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 190 to 1100 nm.[4]

Visualization of Experimental Workflow

The logical flow from sample preparation to structural elucidation through various spectroscopic techniques is illustrated below.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholarena.com [scholarena.com]

- 5. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Charge Transfer Properties of 9-ethyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the charge transfer properties of 9-ethyl-9H-carbazole-3-carbaldehyde, a molecule of significant interest in the field of organic electronics and medicinal chemistry. The inherent electronic characteristics of the carbazole moiety, coupled with the electron-withdrawing nature of the carbaldehyde group, give rise to pronounced intramolecular charge transfer (ICT) properties. This document details the synthesis, structural features, and the theoretical and comparative experimental data available to date. Due to a notable lack of direct experimental data for the 3-carbaldehyde isomer in the reviewed literature, this guide also presents a comparative analysis based on structurally similar carbazole derivatives to provide a robust framework for understanding its potential characteristics and applications.

Introduction

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their excellent charge transport capabilities, high thermal stability, and tunable electronic structures.[1][2] The this compound isomer, in particular, presents a classic donor-acceptor (D-A) architecture. The ethylated carbazole unit acts as a potent electron donor, while the formyl group at the 3-position serves as an electron acceptor. This configuration facilitates intramolecular charge transfer upon photoexcitation, a phenomenon pivotal for applications in organic light-emitting diodes (OLEDs), solar cells, and as sensors.[3][4] Recent studies have also highlighted its potential in medicinal chemistry, demonstrating antitumor activity through the reactivation of the p53 pathway in melanoma cells.[5]

Molecular Structure and Synthesis

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1][6] The molecule is largely planar, with the carbazole core and the carbaldehyde group lying in approximately the same plane.[1] This planarity is crucial for effective π-conjugation and, consequently, efficient charge transfer. The electron-withdrawing nature of the aldehyde group induces a significant distortion in the electron density of the carbazole ring, leading to a notable difference in the N-C bond lengths within the carbazole's central ring, confirming the charge transfer from the nitrogen atom to the substituted benzene ring.[1][7]

Synthesis Workflow

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][8] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 9-ethyl-9H-carbazole.

Charge Transfer Properties

The defining characteristic of this compound is its intramolecular charge transfer (ICT) nature. This property is a direct consequence of the electronic coupling between the electron-donating carbazole moiety and the electron-accepting aldehyde group.[1]

Spectroscopic Properties

Direct experimental data on the photophysical properties of this compound is scarce in the reviewed literature. However, based on the behavior of analogous carbazole-aldehyde systems, the following characteristics can be anticipated:

-

UV-Vis Absorption: The absorption spectrum is expected to show intense π-π* transitions at shorter wavelengths, characteristic of the carbazole aromatic system, and a lower energy, broader absorption band corresponding to the intramolecular charge transfer transition.[9]

-

Fluorescence Emission: The molecule is expected to be fluorescent, with the emission originating from the charge transfer excited state. The emission wavelength is likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a red-shift in the emission spectrum is expected due to the stabilization of the more polar excited state.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical properties of a molecule are critical for understanding its charge transport capabilities and for estimating the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of a molecule. The oxidation potential is related to the HOMO energy level (ease of donating an electron), while the reduction potential is related to the LUMO energy level (ease of accepting an electron).[2]

-

HOMO and LUMO: The HOMO is associated with the electron-donating carbazole moiety, while the LUMO is localized on the electron-accepting carbaldehyde group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited.[2]

Intramolecular Charge Transfer (ICT) Mechanism

The process of intramolecular charge transfer in this compound can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethylcarbazole. The document details the prevalent chemical reaction, experimental protocols, and quantitative data to support research and development in medicinal chemistry and materials science. This compound is a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds.[1]

Introduction to the Synthesis

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction is a widely used technique for the formylation of electron-rich aromatic compounds.[3] In the case of 9-ethylcarbazole, the electron-donating nature of the nitrogen atom directs the electrophilic substitution to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible.[4] The Vilsmeier-Haack reaction typically utilizes a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic (chloromethylene)dimethyliminium salt, also known as the Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich 9-ethylcarbazole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.[5]

A potential side reaction is di-formylation, which can lead to the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde, particularly with an excess of the Vilsmeier reagent or at elevated temperatures.[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established literature.[1][2]

Materials:

-

9-ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.54 mmol, 0.30 g) in N,N-dimethylformamide (10 ml).[1][2]

-

Slowly add a solution of POCl₃ (1.60 mmol, 0.24 g) in DMF to the cooled mixture with stirring.[1][2]

-

Continue stirring the reaction mixture for 10 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, pour the mixture into ice water and continue to stir for an additional 30 minutes.[1][2]

-

Dry the combined organic extracts over anhydrous Na₂SO₄.[1][2]

-

Purify the crude product by recrystallization from ethanol to obtain this compound.[1][2][4]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 9-ethyl-9H-carbazole | 195.26 | 0.30 | 1.54 | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 0.24 | 1.60 | - |

| This compound | 223.27 | 0.29 | 1.30 | 85 |

Data sourced from a published experimental procedure.[1]

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the regioselective synthesis of this compound from 9-ethylcarbazole. The protocol is straightforward, employing readily available reagents and mild reaction conditions, which makes it suitable for both academic and industrial applications. The resulting aldehyde is a key intermediate for the development of novel compounds in the fields of drug discovery and materials science.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 9-Ethylcarbazole for the Synthesis of the 3-Carbaldehyde Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 9-ethylcarbazole, a critical reaction for synthesizing 9-ethyl-9H-carbazole-3-carbaldehyde. This compound is a valuable intermediate in the development of novel therapeutic agents and functional organic materials. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines potential challenges and troubleshooting strategies.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3] 9-Ethylcarbazole, with its electron-rich heterocyclic system, is an excellent candidate for this transformation. The electron-donating nature of the nitrogen atom and the ethyl group directs the electrophilic substitution primarily to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible.[4] Under standard Vilsmeier-Haack conditions, the formylation of 9-ethyl-9H-carbazole predominantly yields the this compound isomer.[4]

Reaction Mechanism

The Vilsmeier-Haack formylation of 9-ethylcarbazole proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This initial step forms an intermediate that subsequently eliminates a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Aromatic Substitution: The electron-rich 9-ethylcarbazole attacks the electrophilic carbon of the Vilsmeier reagent.[1] This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product, this compound.[2][5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of 9-ethylcarbazole to its 3-carbaldehyde isomer.

| Parameter | Value/Range | Notes |

| Substrate | 9-Ethyl-9H-carbazole | - |

| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) | Generated in situ. |

| Stoichiometry (POCl₃:Substrate) | 1.05 to 1.5 equivalents | A slight excess of POCl₃ is common to ensure complete reaction.[4][5] |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous conditions are crucial.[4] |

| Reaction Temperature | 0 °C to Room Temperature | The initial formation of the Vilsmeier reagent is typically performed at 0 °C. The subsequent reaction with the carbazole may proceed at room temperature or require gentle heating.[4][5] |

| Reaction Time | 6.5 to 10 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4][5] |

| Yield | Good to Excellent (e.g., ~77%) | Yields can vary based on reaction scale and specific conditions.[1][5] |

Experimental Protocol

This section provides a detailed, generalized protocol for the Vilsmeier-Haack formylation of 9-ethylcarbazole.

Materials:

-

9-Ethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform or Dichloromethane (DCM)

-

Ice

-

Water (deionized)

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Activated charcoal (optional)

Procedure:

-

Vilsmeier Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.[1]

-

Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ. Stir the mixture at 0 °C for 30-60 minutes.[1]

-

Substrate Addition: Dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.[1][4]

-

Reaction: Allow the reaction mixture to stir at room temperature for 10 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[4]

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[1][4] Then, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate. This step is exothermic and should be performed with caution.[1]

-

Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x volume of the aqueous layer).[4]

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to obtain this compound as a white solid.[4] If the product is contaminated with colored impurities, treat the crude product with activated charcoal during the recrystallization process.[4] For highly impure products, column chromatography on silica gel may be necessary.[4]

Mandatory Visualizations

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

Caption: Experimental workflow for the synthesis.

Troubleshooting and Optimization

Common issues encountered during the Vilsmeier-Haack formylation of 9-ethylcarbazole and their potential solutions are outlined below.

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous DMF.[4] |

| Insufficient amount of Vilsmeier reagent. | Ensure at least a stoichiometric amount of POCl₃ is used.[4] | |

| Reaction temperature is too low. | While the initial formation of the Vilsmeier reagent is done at 0°C, the subsequent reaction with the carbazole may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.[4] | |

| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent. | Use a stoichiometric amount or a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the 9-ethyl-9H-carbazole.[4] |

| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.[4] | |

| Incomplete Reaction | Short reaction time. | Increase the reaction time and monitor by TLC until the starting material is consumed.[4] |

| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | The crude product may contain impurities. Attempt purification by column chromatography before recrystallization.[4] |

| Product is contaminated with colored impurities. | Treat the crude product with activated charcoal during the recrystallization process.[4] |

Conclusion

The Vilsmeier-Haack reaction is a highly efficient and reliable method for the regioselective formylation of 9-ethylcarbazole at the 3-position.[1] The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism and utilizes readily available reagents. The protocol is straightforward, involving mild conditions and a simple work-up procedure, making it a valuable tool in both academic and industrial settings for the synthesis of key intermediates for drug discovery and materials science.[1] Careful control of reaction parameters is essential to maximize the yield of the desired 3-carbaldehyde isomer and minimize the formation of byproducts.

References

The Rising Prominence of Carbazole Derivatives in Oncology: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The intricate landscape of cancer research perpetually seeks novel molecular scaffolds that can serve as the foundation for more effective and targeted therapies. Among these, the carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anti-cancer properties of carbazole derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways they modulate.

Introduction to Carbazoles in Cancer Research

Carbazole alkaloids, naturally occurring in various plant species, and their synthetic derivatives have been the subject of intensive investigation for their potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[1] Their planar structure allows them to intercalate with DNA, a fundamental mechanism of their anti-cancer action.[2] However, contemporary research has unveiled a more complex picture, revealing their ability to interact with a multitude of cellular targets, thereby disrupting key oncogenic signaling pathways and cellular processes.[3] This multi-targeted approach positions carbazole derivatives as promising candidates for overcoming the challenges of drug resistance often encountered with conventional chemotherapy.[4][5]

Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of carbazole derivatives are multifaceted, encompassing a range of cellular and molecular mechanisms. These include, but are not limited to, the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in DNA replication and repair.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic system of the carbazole ring is a key structural feature that facilitates its insertion between the base pairs of DNA.[2] This intercalation distorts the DNA double helix, thereby interfering with replication and transcription processes. Furthermore, many carbazole derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes critical for relieving torsional stress in DNA during replication.[2][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[6]

Induction of Apoptosis

A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Carbazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[7][8] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[8]

Cell Cycle Arrest

Disruption of the normal cell cycle is a fundamental characteristic of cancer. Carbazole derivatives have been demonstrated to induce cell cycle arrest at various phases, most notably the G2/M and S phases, preventing cancer cells from progressing through division.[1][6][9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10]

Key Signaling Pathways Targeted by Carbazole Derivatives

The anti-cancer activity of carbazole derivatives is intricately linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a pivotal role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is a hallmark of many cancers.[11][12] Several carbazole derivatives have been identified as potent inhibitors of this pathway, particularly of STAT3, a key oncogenic transcription factor.[11] By inhibiting STAT3 phosphorylation and dimerization, these compounds can suppress the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis.[12]

Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13] Its dysregulation is a frequent event in human cancers. Some carbazole derivatives have been shown to inhibit this pathway at various nodes, leading to decreased cell proliferation and increased apoptosis.[14]

Caption: Multi-level inhibition of the PI3K/Akt/mTOR pathway by carbazole derivatives.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[15] Constitutive activation of this pathway is common in many cancers. Certain carbazole derivatives can interfere with this pathway, often by inhibiting upstream kinases, leading to a reduction in cancer cell proliferation.[14]

Caption: Inhibition of the MAPK/ERK signaling cascade by carbazole derivatives.

Quantitative Analysis of Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of carbazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for a selection of carbazole derivatives, highlighting their potency and selectivity.

Table 1: In Vitro Cytotoxicity of Carbazole-Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | [16] |

| MCF-7 (Breast) | 0.058 ± 0.002 | [16] | |

| HCT-116 (Colon) | 0.047 ± 0.002 | [16] | |

| 5c | HepG-2 (Liver) | 0.048 ± 0.002 | [16] |

| MCF-7 (Breast) | 0.086 ± 0.0025 | [16] | |

| HCT-116 (Colon) | 0.06 ± 0.007 | [16] | |

| 11c | HepG-2 (Liver) | ~4 µg/mL | [17] |

| MCF-7 (Breast) | ~3 µg/mL | [17] | |

| HCT-116 (Colon) | ~7 µg/mL | [17] | |

| 6g | HepG-2 (Liver) | ~7 µg/mL | [17] |

| MCF-7 (Breast) | ~4 µg/mL | [17] | |

| HCT-116 (Colon) | ~12 µg/mL | [17] |

Table 2: In Vitro Cytotoxicity of Various Synthetic Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [18] |

| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [18] |

| Compound 10 | HepG2 (Liver) | 7.68 | [7][19] |

| HeLa (Cervical) | 10.09 | [7][19] | |

| MCF7 (Breast) | 6.44 | [7][19] | |

| Compound 9 | HeLa (Cervical) | 7.59 | [7][19] |

| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | [20] |

| A875 (Melanoma) | 9.77 ± 8.32 | [20] | |

| Compound 15 | U87MG (Glioma) | 18.50 | [21] |

Table 3: In Vivo Anti-Tumor Activity of Carbazole Sulfonamide Derivatives

| Compound | Dose | Tumor Growth Inhibition Rate | Reference |

| 7b·HCl | 10 mg/kg | 41.1% | [22] |

| 20 mg/kg | 54.6% | [22] | |

| 9c·HCl | 10 mg/kg | 61.1% | [22] |

| 11c·HCl | 10 mg/kg | 50.0% | [22] |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of carbazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control (e.g., DMSO).[23] Incubate for 48-72 hours.[23]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[24]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the carbazole derivative for the desired time.[10] Harvest both adherent and floating cells.[25]

-

Washing: Wash the cells twice with cold PBS.[25]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[10][25]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[25]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[26]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the carbazole derivative for the desired duration and harvest the cells.[27]

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.[5][28]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[5]

-

Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.[27]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[27][28]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Carbazole derivatives represent a versatile and potent class of anti-cancer agents with diverse mechanisms of action. Their ability to target multiple oncogenic pathways simultaneously offers a promising strategy to combat the complexity and adaptability of cancer. The quantitative data presented herein underscore the significant anti-proliferative and cytotoxic potential of these compounds. The detailed experimental protocols provide a foundation for the standardized evaluation of novel carbazole derivatives. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, elucidating their in vivo efficacy and safety profiles in more detail, and exploring their potential in combination therapies to achieve synergistic anti-cancer effects. The continued investigation of this remarkable scaffold holds great promise for the development of next-generation cancer therapeutics.

References

- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wjarr.com [wjarr.com]

- 22. Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchhub.com [researchhub.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. jpp.krakow.pl [jpp.krakow.pl]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Pivotal Role of 9-ethyl-9H-carbazole-3-carbaldehyde in Forging Next-Generation Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are paramount. Among the plethora of molecular scaffolds, carbazole derivatives have emerged as a cornerstone for the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This is attributed to their excellent hole-transporting capabilities, high thermal stability, and versatile functionalization.[1] At the heart of many of these complex carbazole-based materials lies a versatile building block: 9-ethyl-9H-carbazole-3-carbaldehyde. This technical guide delves into the potential applications of this key intermediate in organic electronics, providing a comprehensive overview of its synthesis, properties, and role in the creation of advanced functional materials. While direct quantitative performance data for the core molecule is limited, this guide presents data for representative derivatives and outlines the experimental protocols necessary for its integration and characterization in electronic devices.

Core Molecular Structure and Properties

This compound is an aromatic heterocyclic compound featuring a carbazole core, which is known for its electron-rich nature and rigid, planar structure that facilitates efficient charge transport.[1] The ethyl group at the 9-position enhances its solubility in organic solvents, a crucial factor for solution-based processing of electronic devices. The aldehyde group at the 3-position is a key reactive site, allowing for the facile synthesis of a wide array of derivatives through various chemical reactions.[1]

The electron-withdrawing nature of the aldehyde group influences the electronic properties of the carbazole core, creating a potential for intramolecular charge transfer.[2][3] This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials for specific roles within an organic electronic device, such as hole-transporting layers (HTLs), emissive layers (EMLs), or host materials for phosphorescent emitters.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich carbazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation[2]

Materials:

-

9-ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Dissolve 9-ethyl-9H-carbazole (1.54 mmol, 0.30 g) in N,N-dimethylformamide (10 ml).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of POCl₃ (1.60 mmol, 0.24 g) in DMF to the cooled mixture.

-

Stir the reaction mixture for 10 hours at 0°C.

-

Pour the reaction mixture into ice water and continue stirring for an additional 30 minutes.

-

Extract the product with chloroform.

-

Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

References

Methodological & Application

Protocol for the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, a key intermediate in the development of various organic materials and pharmacologically active molecules. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds like 9-ethyl-9H-carbazole.[1][2]

This document outlines the reaction mechanism, a detailed experimental procedure, and a summary of the key quantitative and spectroscopic data for the target compound.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages[1]:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[1][3][4]

-

Electrophilic Aromatic Substitution: The electron-rich 9-ethyl-9H-carbazole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product, this compound.[1][4] The formylation occurs regioselectively at the 3-position due to the electronic properties of the carbazole ring system.[1][2]

Experimental Protocol

This protocol is adapted from a literature procedure with a reported yield of 85%.[2][5]

Materials:

-

9-ethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF), anhydrous[2]

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[2]

-

Cool the mixture to 0 °C in an ice bath with stirring.[2][5]

-

Slowly add a solution of phosphorus oxychloride (POCl₃) (1.05 eq) in DMF to the cooled mixture.[2]

-

Continue stirring the reaction mixture at room temperature for 10 hours.[2][5]

-

After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.[2][5]

-

Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).[2][5]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[2][5]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.[2][5]

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [5][6][7] |

| Molecular Weight | 223.27 g/mol | [7] |

| Appearance | White solid | [2] |

| Melting Point | 85-87 °C | |

| Yield | 85% | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted shifts will vary depending on the solvent. |

| ¹³C NMR | Predicted shifts will vary depending on the solvent. |

| IR | Characteristic aldehyde C=O and C-H stretching frequencies are expected. |

| Mass Spec | m/z = 223.27 (M⁺) |

Note: The NMR chemical shifts are approximate and can vary based on the solvent used.[1]

Experimental Workflow

Caption: Vilsmeier-Haack Reaction Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-ethyl-9H-carbazole-3-carbaldehyde as a Versatile Building Block for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-ethyl-9H-carbazole-3-carbaldehyde as a fundamental building block for the synthesis of advanced organic semiconductors. The unique electronic and photophysical properties of the carbazole moiety, combined with the synthetic versatility of the aldehyde group, make this compound an excellent starting material for a range of applications in organic electronics.[1][2]

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a carbazole core. The carbazole unit is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a staple in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The ethyl group at the 9-position enhances the solubility and film-forming properties of its derivatives, which is crucial for device fabrication. The carbaldehyde group at the 3-position serves as a reactive site for the construction of larger π-conjugated systems through various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting materials.[1][3]

Key Applications in Organic Semiconductors

Derivatives of this compound are particularly well-suited for the following applications:

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates efficient hole injection and transport. By extending the π-conjugation through the aldehyde functionality, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tailored to match other materials in an OLED or solar cell device stack, leading to improved performance.[1][4]

-

Emissive Materials: Functionalization at the 3-position allows for the creation of molecules with high photoluminescence quantum yields. Carbazole derivatives are especially noted for their potential as stable blue light emitters, a critical component for full-color displays and white lighting.

-

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole unit makes it an excellent host for phosphorescent guest emitters. This property helps to prevent the quenching of triplet excitons, leading to high-efficiency PhOLEDs.[3]

Data Presentation: Properties of this compound and its Derivatives

The following tables summarize the key electronic, thermal, and device performance data for organic semiconductors derived from this compound and related carbazole-based materials.

Table 1: Electronic and Thermal Properties of Carbazole-Based Materials

| Material Type | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| Hole-Transporting | -5.4 to -5.8 | -2.0 to -2.4 | 3.0 to 3.4 | 100 - 150 | > 400 |

| Blue Emitting | -5.6 to -6.0 | -2.3 to -2.7 | 2.9 to 3.3 | 120 - 180 | > 400 |

| Host Material | -5.7 to -6.1 | -2.1 to -2.5 | 3.2 to 3.6 | 130 - 200 | > 450 |

Table 2: Performance of OLEDs Incorporating Carbazole Derivatives

| Device Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| Blue Emitter | 5,000 - 15,000 | 5 - 20 | 4 - 15 | 4 - 10 | (0.15, 0.08) - (0.16, 0.15) |

| Host for Green PhOLED | > 30,000 | 50 - 80 | 40 - 70 | 15 - 25 | (0.30, 0.61) |

| Host for Red PhOLED | > 15,000 | 20 - 40 | 15 - 30 | 10 - 20 | (0.65, 0.34) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound building block and a representative organic semiconductor derivative, as well as a general procedure for the fabrication of a multi-layer OLED device.

This protocol describes the formylation of 9-ethyl-9H-carbazole to introduce the aldehyde group at the 3-position.[1]

Materials:

-

9-ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (10 ml).

-

Cool the mixture to 0°C (273 K) in an ice bath.

-

Slowly add a solution of POCl₃ (0.24 g, 1.60 mmol) in DMF to the cooled mixture.

-

Stir the reaction mixture for 10 hours at 0°C.

-

After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.

-

Extract the product from the aqueous solution with chloroform.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford the title compound (0.29 g, 85% yield).[1]

This protocol describes the synthesis of (E)-9-ethyl-3-(4-methoxystyryl)-9H-carbazole, a model stilbene derivative that can be used as a blue-emitting material or a hole-transporting material.[3]

Materials:

-

This compound

-

Diethyl (4-methoxybenzyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction by the slow addition of deionized water. b. Extract the aqueous layer with dichloromethane (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

This protocol describes the fabrication of a simple multi-layer OLED using a synthesized carbazole derivative as the emissive layer.[5]

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized carbazole derivative (Emissive Material)

-

1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (Electron-Transport Material)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

Chlorobenzene (anhydrous)

-

Deionized water, acetone, isopropanol

-

Spin coater

-

Thermal evaporator system

-

UV-Ozone or Plasma cleaner

-

Glovebox with an inert atmosphere (N₂)

Procedure:

-

Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen and treat with UV-Ozone or plasma for 10-15 minutes to improve the work function of the ITO.

-

Deposition of the Hole-Injection Layer (HIL): a. Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. b. Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere.

-

Deposition of the Emissive Layer (EML): a. Prepare a solution of the synthesized carbazole derivative in an appropriate solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. b. Spin-coat the emissive material solution onto the PEDOT:PSS layer. c. Anneal the substrate at a suitable temperature (e.g., 80-100 °C) to remove the solvent.

-

Deposition of the Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode: a. Transfer the substrate to a thermal evaporator system. b. Sequentially deposit TPBi (ETL, typically 20-40 nm), LiF (EIL, typically 0.5-1 nm), and Al (cathode, typically 100-150 nm) at a pressure below 10⁻⁶ Torr.

-

Encapsulation and Characterization: a. Encapsulate the device to protect it from air and moisture. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: OLED device structure and fabrication workflow.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fabrication of OLED Devices Using 9-Ethyl-9H-Carbazole-3-Carbaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] Specifically, 9-ethyl-9H-carbazole-3-carbaldehyde and its derivatives serve as versatile building blocks for synthesizing advanced materials for various layers within an OLED device, including the emissive, hole-transporting, and electron-transporting layers.[2] The aldehyde functional group at the 3-position provides a reactive site for further molecular engineering, allowing for the fine-tuning of photophysical and electronic properties to achieve brighter, more efficient, and longer-lasting displays.[2][3] These application notes provide detailed protocols for the synthesis of this compound, its subsequent derivatization, and the fabrication of OLED devices.

I. Synthesis of this compound and Derivatives

The synthesis of the core molecule, this compound, is commonly achieved through the Vilsmeier-Haack reaction, which is an effective method for the formylation of electron-rich aromatic compounds like carbazole.[4] Further modifications can be introduced using reactions such as Knoevenagel condensation or Suzuki coupling.

A. Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 9-ethyl-9H-carbazole.

Materials:

-

9-ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Deionized water

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Protocol:

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (10 molar equivalents) to 0°C.[4]

-

Slowly add POCl₃ (1.1 molar equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature at 0°C.[4]

-

Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.[4]

-

Reaction: Dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.[4]

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

B. Synthesis of Derivatives via Knoevenagel Condensation

This protocol outlines the synthesis of a derivative by reacting the aldehyde with an acetonitrile derivative.

Materials:

-

This compound (or a similar N-substituted-carbazole-3-carbaldehyde)

-

Acetonitrile derivative (e.g., 2-thiophenecarbonitrile)

-

Ethanol

-

Aqueous potassium hydroxide solution (10%)

Protocol:

-